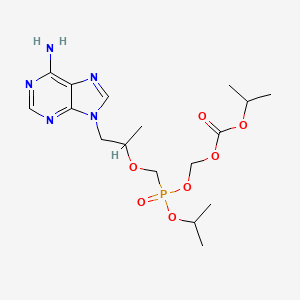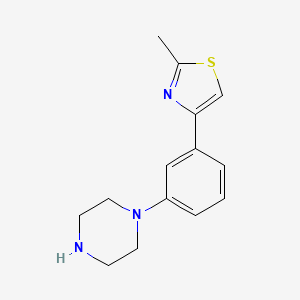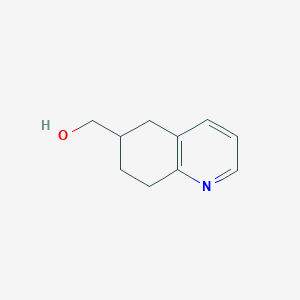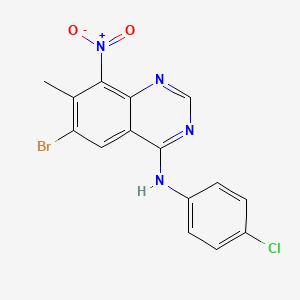
Tenofovir Disoproxil Fumarate IP Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers) is a compound used in the field of medicinal chemistry, particularly in the development of antiviral drugs. It is a derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor commonly used in the treatment of HIV and hepatitis B . The compound is characterized by its molecular formula C17H28N5O7P and a molecular weight of 445.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono-POC Isopropyl Tenofovir involves multiple steps, starting from tenofovir. One common method includes the esterification of tenofovir with chloromethyl isopropyl carbonate using 1-methyl-2-pyrrolidinone and triethylamine . This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Mono-POC Isopropyl Tenofovir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing are often employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Mono-POC Isopropyl Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Mono-POC Isopropyl Tenofovir has several scientific research applications:
Chemistry: It is used as a reference standard in synthetic chemistry and nucleoside chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of Mono-POC Isopropyl Tenofovir involves its conversion into the active form, tenofovir diphosphate, within the body. Tenofovir diphosphate inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. This action is crucial in managing HIV and hepatitis B infections . The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir Disoproxil Fumarate: A prodrug of tenofovir used in HIV and hepatitis B treatment.
Tenofovir Alafenamide: Another prodrug of tenofovir with improved pharmacokinetic properties.
Mono-POC Methyl Tenofovir: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
Mono-POC Isopropyl Tenofovir is unique due to its specific esterification with isopropyl groups, which enhances its lipophilicity and pharmacokinetic profile. This modification allows for better cellular uptake and improved therapeutic efficacy compared to other tenofovir derivatives .
Propiedades
Fórmula molecular |
C17H28N5O7P |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20) |
Clave InChI |
IHJDJJPKNNEZLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)


![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
